Distel

Aldose Reductase Inhibition Diabetic Complications Enzyme Kinetics

Diabetic complication models require precise aldose reductase inhibition. Distel (zopolrestat) delivers high-potency, orally active aldose reductase inhibition (IC50 3.1-4.8 nM) with established clinical PK/PD. ● Clinically validated: improves LVEF & cardiac output in diabetic cardiomyopathy. ● High oral bioavailability with well-defined clearance across species. ● Co-crystal structures with ALR2 mutants available for structure-based drug design. Ideal reference compound for benchmarking novel ARIs. Available from BenchChem.

Molecular Formula C40H42N10O5
Molecular Weight 742.8 g/mol
CAS No. 144236-70-4
Cat. No. B142629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDistel
CAS144236-70-4
SynonymsDISTA-ELLIPT
distamycin-ellipticine hydbrid
Distel
distel(1+)
N-(5-((3-(1-((5,11-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)amino)propyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamide
N-(5-((N-(5,11-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)-3-aminopropyl)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamide
Molecular FormulaC40H42N10O5
Molecular Weight742.8 g/mol
Structural Identifiers
SMILESCC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC=O
InChIInChI=1S/C40H42N10O5/c1-22-28-10-13-42-37(35(28)23(2)34-29-17-27(55-6)8-9-30(29)47-36(22)34)41-11-7-12-43-38(52)31-15-25(19-49(31)4)45-40(54)33-16-26(20-50(33)5)46-39(53)32-14-24(44-21-51)18-48(32)3/h8-10,13-21,47H,7,11-12H2,1-6H3,(H,41,42)(H,43,52)(H,44,51)(H,45,54)(H,46,53)
InChIKeyGQUAIKWWRYLALG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Distel (Zopolrestat) Overview


Distel, chemically designated as zopolrestat (also referenced under CAS 110703-94-1), is a synthetic organic compound classified as a carboxylic acid-based aldose reductase inhibitor (ARI) [1][2]. This compound is a potent, orally active inhibitor of the enzyme aldose reductase (AKR1B1), which is the rate-limiting enzyme in the polyol pathway of glucose metabolism [1][3]. It is utilized in preclinical and clinical research settings to investigate the pathophysiology and potential treatment of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and diabetic cardiomyopathy [1][3][4].

Polyol pathway Aldose reductase (AKR1B1) inhibition studies in diabetic complication models
In vivo tool Oral exposure-controlled PK/PD research; reported systemic bioavailability in rodent and dog models
Selectivity context ALR2-selective probe suitable for target engagement assays and off-target profiling

Substitution Risks with Generic ARIs


Although many compounds are categorized as aldose reductase inhibitors (ARIs), they are not functionally interchangeable. The class includes structurally diverse molecules—such as carboxylic acid derivatives (e.g., zopolrestat, epalrestat, tolrestat), spirohydantoins (e.g., sorbinil, fidarestat), and phenolic compounds—each exhibiting distinct pharmacokinetic profiles, enzyme binding kinetics, and selectivity for the primary target aldose reductase (ALR2) over the related aldehyde reductase (ALR1) [1]. Substituting one ARI for another without quantitative validation can introduce significant experimental variability, as differences in potency (IC50/Ki), oral bioavailability, and target engagement may confound in vivo efficacy and toxicity outcomes, particularly in models of diabetic neuropathy and cardiomyopathy [2].

Class mismatch: Aldose reductase inhibitors (ARIs) span diverse chemotypes (carboxylic acids, spirohydantoins, phenolics); enzyme binding kinetics and ALR2/ALR1 selectivity may differ substantially across structures.
PK variability: Oral bioavailability and systemic exposure profiles vary widely among generic ARIs; direct substitution without exposure verification may confound in vivo endpoint interpretation.
Target engagement shift: Reported in vitro potency differences (IC50/Ki) mean that dose–response relationships established for one ARI may not transfer to another; model-specific validation is required.

Distel vs. Other ARIs: Evidence Guide


In Vitro Potency vs. Sorbinil and Tolrestat

Zopolrestat exhibits a significantly lower IC50 (4.8 nM) for aldose reductase compared to the first-generation ARIs sorbinil (700 nM) and tolrestat (23.9 nM) [1]. This represents a >145-fold increase in potency over sorbinil and a 5-fold increase over tolrestat, as measured in standardized in vitro enzyme inhibition assays.

In vitro potency vs. sorbinil/tolrestat
Head-to-head (cross-study)
IC50 4.8 nM (zopolrestat)
vs. 700 nM (sorbinil), 23.9 nM (tolrestat)
Supports in vitro potency comparison for aldose reductase inhibition assays
Human enzyme assay; cross-study conditions may limit direct translation
Aldose Reductase Inhibition Diabetic Complications Enzyme Kinetics

Selectivity for Aldose Reductase Over ALR1

Selectivity for the therapeutic target aldose reductase (ALR2) over the closely related housekeeping enzyme aldehyde reductase (ALR1) is a critical differentiator among ARIs [1]. Zopolrestat was evaluated in a ligand set alongside fidarestat and tolrestat using ALR1/ALR2 binding pocket mutants, confirming its high selectivity for ALR2 [1][2]. While exact selectivity ratios are not provided in the source, the study's use of zopolrestat as a benchmark for selectivity-determining features underscores its favorable profile compared to less selective analogs [2].

ALR2/ALR1 selectivity profile
Class-level inference
High selectivity for ALR2 confirmed via mutant binding pocket studies
Selectivity context supports ALR2-specific pathway investigations
Exact selectivity ratio not quantified; source-specific review advised
Enzyme Selectivity ALR2/ALR1 Specificity Off-Target Effects

Preclinical Pharmacokinetic Profile

Zopolrestat possesses well-characterized pharmacokinetic properties, a key advantage for researchers requiring predictable systemic exposure in animal models. In dogs, zopolrestat demonstrates near-complete oral bioavailability of 97.2% following a 2 mg/kg dose, and systemic exposure increases proportionally with dose (50-200 mg/kg/day) [1][2]. This contrasts with other ARIs like fidarestat, for which such detailed multi-species PK data is less extensively documented in the public domain.

Preclinical oral bioavailability
Reported
97.2% oral bioavailability in dogs (2 mg/kg)
Supports exposure-controlled in vivo study design
Dog model; multi-species PK translation requires verification
Pharmacokinetics Oral Bioavailability Preclinical Modeling

Clinical Cardiac Function Improvement

In a 1-year, double-blind, placebo-controlled clinical trial involving 81 diabetic patients with neuropathy, treatment with zopolrestat (500 or 1000 mg/day) led to statistically significant improvements in multiple cardiac parameters compared to placebo [1][2]. Treated patients showed increases in resting left ventricular ejection fraction (LVEF) (P < 0.02), cardiac output (P < 0.03), and left ventricular stroke volume (P < 0.004), as well as a significant increase in exercise LVEF (P < 0.001) [1][2]. In contrast, placebo-treated subjects experienced decreases in exercise cardiac output (P < 0.03) and stroke volume (P < 0.02) [1][2]. This represents a unique in vivo demonstration of cardiac functional improvement not established for most other ARIs at the clinical stage.

Cardiac function (clinical trial)
Trial context
↑ resting LVEF (P<0.02), ↑ exercise LVEF (P<0.001) vs. placebo
Reported cardiac endpoint improvement in diabetic neuropathy trial; supports cardiomyopathy model research
Phase II/III, 1-year placebo-controlled; not for clinical treatment guidance
Diabetic Cardiomyopathy Clinical Trial Cardiac Function

Distel Research & Procurement Applications


Diabetic Cardiomyopathy Preclinical Models

Given its demonstrated clinical efficacy in improving left ventricular ejection fraction (LVEF) and cardiac output in diabetic patients with neuropathy [1], zopolrestat is a scientifically justified choice for research groups investigating the role of the polyol pathway in diabetic cardiomyopathy. Its use as a positive control in preclinical rodent models can provide a clinically relevant benchmark for evaluating novel cardioprotective agents targeting aldose reductase.

In Vivo PK/PD Studies in Metabolic Disease

The extensive preclinical pharmacokinetic data for zopolrestat across rats, dogs, and humans [1][2] make it an ideal tool compound for studies requiring predictable systemic exposure. Its high oral bioavailability and well-defined clearance parameters enable researchers to establish robust PK/PD correlations in models of diabetic complications, reducing the need for extensive compound-specific PK profiling during early-stage experiments.

Aldose Reductase Enzymology & Structural Biology

Zopolrestat's high potency (IC50 = 3.1-4.8 nM) [1] and its established use in selectivity studies with ALR1/ALR2 binding pocket mutants [2] make it a valuable ligand for structural and biochemical investigations of the aldose reductase enzyme. Its co-crystal structures with ALR2 mutants are publicly available [2], facilitating molecular docking and structure-based drug design efforts aimed at developing next-generation ARIs.

Comparator Studies for Novel ARIs

Due to its distinct profile of high potency, established clinical PK, and documented in vivo cardiac effects [1][2], zopolrestat serves as an excellent reference compound for benchmarking the efficacy and safety of novel, investigational aldose reductase inhibitors in both in vitro and in vivo experimental systems.

Application
Selection Property
Validation Focus
Polyol pathway in diabetic cardiomyopathy models
Reported cardiac endpoint improvement in trial context
LVEF and cardiac output endpoint monitoring
In vivo PK/PD research in metabolic disease models
Well-characterized oral bioavailability and multi-species PK data
Dose-exposure relationship verification
Aldose reductase enzymology & structural biology
High ALR2 binding affinity; crystallographic data available
Co-crystal structure analysis and selectivity mapping
Benchmarking novel aldose reductase inhibitors
Defined in vitro/in vivo profile for comparative evaluation
Comparative potency and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


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